3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(3-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 3-bromophenyl group at position 3 and a 4-fluorophenyl group at position 1. The pyrazolo[4,3-c]quinoline scaffold is of significant interest in medicinal chemistry due to its structural rigidity, aromatic π-system, and ability to interact with biological targets such as enzymes and receptors. The bromine atom at the 3-position of the phenyl ring enhances lipophilicity and may influence halogen-bonding interactions, while the 4-fluorophenyl group contributes to electronic modulation and metabolic stability .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-5-3-4-14(12-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-10-8-16(24)9-11-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMZCPIIQMYZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the bromine and fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. The compound's unique structure allows it to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline may inhibit pathways associated with tumor growth and metastasis.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways such as NF-kB and MAPK.
- Case Study : A recent study demonstrated that similar pyrazoloquinolines showed IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development in oncology.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Pyrazoloquinolines have been shown to inhibit nitric oxide production in macrophages, contributing to their anti-inflammatory effects.
- Mechanism of Action : The inhibition of COX enzymes and modulation of cytokine production are key pathways through which these compounds exert their effects.
- Case Study : In vitro studies have reported significant reductions in pro-inflammatory cytokines when treated with pyrazoloquinoline derivatives.
Antimicrobial Activity
The compound's structural features also suggest potential applications in combating bacterial infections. Quinoline derivatives are known inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
- Mechanism of Action : By targeting DNA gyrase, the compound may disrupt bacterial replication processes.
- Case Study : Similar compounds have exhibited activity against various strains of bacteria, including resistant strains, suggesting that this class could be developed into new antibiotics.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of bromine and fluorine substituents via electrophilic aromatic substitution methods.
Table 2: Synthetic Routes for Pyrazoloquinolines
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Hydrazine derivatives |
| Step 2 | Electrophilic Aromatic Substitution | Bromine/fluorinated reagents |
| Step 3 | Cyclization | Acidic catalysts |
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[4,3-c]quinoline derivatives vary widely in their substituents, leading to differences in bioactivity, solubility, and target selectivity. Below is a comparative analysis with key analogues:
Notes:
- βG inhibition: The target compound’s bromophenyl group may enhance halogen bonding in enzyme active sites, similar to compound 42’s amino-fluorophenyl motif, which showed pH-dependent βG inhibition .
Physicochemical Properties
- Planarity : Fluorophenyl groups (e.g., in ) often maintain planarity, whereas bulky substituents like bromine may induce steric hindrance, affecting binding .
Biological Activity
Overview
3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions.
Chemical Structure and Properties
The compound's structure features a pyrazoloquinoline core with bromine and fluorine substituents that may influence its biological activity. The molecular formula is , with a molecular weight of 418.3 g/mol. The presence of halogen atoms (bromine and fluorine) is significant as they can enhance the lipophilicity and metabolic stability of the molecule.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory pathways.
- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways involved in cell proliferation and survival.
- Gene Expression : The compound may modulate gene expression related to disease processes, potentially affecting tumor growth and inflammation.
Anti-inflammatory Effects
Research has demonstrated that derivatives of pyrazoloquinoline, including this compound, exhibit significant anti-inflammatory properties. A study evaluating various derivatives showed that certain compounds effectively inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents .
Table 1: Inhibitory Activity of Pyrazoloquinoline Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2m | - | COX-2 inhibition |
| This compound | - | Potentially similar mechanisms |
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been explored through various studies. These compounds have shown promise in inhibiting the growth of different cancer cell lines. For instance, the presence of fluorinated groups has been linked to increased selectivity against tumor cells while exhibiting reduced toxicity towards normal cells .
Case Study: Anticancer Evaluation
In a recent study, the cytotoxic effects of several pyrazoloquinoline derivatives were assessed using a zebrafish embryo model. Compounds demonstrated varying levels of cytotoxicity, with some showing significant growth inhibition in hematological tumor cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. A quantitative structure–activity relationship (QSAR) analysis has been conducted on related compounds to identify key structural features that enhance their inhibitory effects on NO production and other biological activities .
Q & A
Q. What are the limitations of current synthetic methods, and how can they be improved?
- Methodological Answer :
- Low yields in cyclization steps : Optimizing reaction time and temperature (e.g., microwave-assisted synthesis) .
- Purification challenges : Employing reverse-phase HPLC for polar derivatives .
- Scalability issues : Transitioning from batch to flow chemistry for Pd-catalyzed steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
